"2,5-Diamino-4-picoline" physical and chemical properties
"2,5-Diamino-4-picoline" physical and chemical properties
Advanced Characterization, Synthesis, and Reactivity Profile
Executive Summary
2,5-Diamino-4-picoline (CAS: 6909-93-9), systematically known as 4-methyl-2,5-pyridinediamine , represents a critical class of electron-rich heterocyclic intermediates.[1] Distinct from its carbocyclic analog (2,5-diaminotoluene), the incorporation of the pyridine nitrogen alters its pKa, solubility profile, and oxidative potential. This compound serves as a primary intermediate in oxidative hair coloring formulations and a versatile synthon in the design of bioactive imidazopyridines and kinase inhibitors.
This guide synthesizes the physiochemical properties, manufacturing protocols, and reaction mechanisms of 2,5-Diamino-4-picoline, providing researchers with a self-validating framework for experimental application.
Part 1: Chemical Identity & Physiochemical Profile[2][3]
The introduction of the methyl group at the C4 position and amino groups at C2 and C5 creates a highly electron-rich pyridine ring, susceptible to rapid oxidation.
Table 1: Core Technical Specifications
| Parameter | Specification | Notes |
| IUPAC Name | 4-Methylpyridine-2,5-diamine | Preferred systematic name |
| Common Name | 2,5-Diamino-4-picoline | "Picoline" denotes methylpyridine |
| CAS RN (Free Base) | 6909-93-9 | Air-sensitive; darkens on exposure |
| CAS RN (Sulfate) | 38158-14-0 | Stabilized commercial form |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| Melting Point | 98–100 °C (Free Base) | Decomposes >200 °C (Sulfate) |
| pKa (Calculated) | ~6.8 (N1), ~3.5 (Amino) | Pyridine N is most basic site |
| Solubility | Soluble in DMSO, MeOH, Dilute Acid | Slightly soluble in water (neutral pH) |
| Appearance | Off-white to pale violet flakes | Oxidizes to brown/black rapidly |
Critical Handling Note: The free base is thermodynamically unstable in air, undergoing auto-oxidation to form azo-dimers and polymeric tars. All analytical standards should be prepared from the sulfate salt or under an inert atmosphere (Nitrogen/Argon).
Part 2: Synthesis & Manufacturing Logic
The synthesis of 2,5-Diamino-4-picoline relies on the functionalization of the commercially available 2-Amino-4-methylpyridine . The protocol requires careful regiochemical control during nitration to ensure substitution at the C5 position rather than the C3 position or nitramine formation.
Validated Synthetic Route
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Step 1 (Nitration): Electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄). The amino group (often protected as an acetamide to prevent oxidation and direct regioselectivity) directs the nitro group to the para position relative to the methyl group (C5).
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Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.
Workflow Diagram (DOT)
The following diagram illustrates the stepwise conversion and critical process controls.
Figure 1: Synthetic pathway from 2-amino-4-picoline to the stabilized sulfate salt.
Detailed Protocol: Reduction Step
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Reagents: 2-Amino-4-methyl-5-nitropyridine (1.0 eq), 10% Pd/C (5 wt%), Methanol (10V).
-
Procedure:
-
Charge hydrogenation vessel with nitro-intermediate and methanol.
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Add Pd/C catalyst under nitrogen purge (Pyrophoric hazard).
-
Pressurize with H₂ (3–5 bar) and stir at 40–50 °C.
-
Monitor via HPLC (Disappearance of nitro peak at ~254 nm).
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Workup: Filter catalyst while warm. Acidify filtrate immediately with H₂SO₄ to precipitate 2,5-Diamino-4-picoline sulfate.
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Part 3: Reactivity & Applications[8][9][10]
The primary utility of 2,5-Diamino-4-picoline lies in its ability to undergo oxidative coupling . In physiological or cosmetic conditions (pH 9–10, presence of H₂O₂), it functions as a "primary intermediate."
Mechanism: Oxidative Dye Formation
The molecule oxidizes to a reactive quinonediimine species. This electrophile attacks electron-rich "couplers" (e.g., m-aminophenols, resorcinol) to form robust Indo dyes.
Figure 2: Oxidative coupling mechanism forming stable chromophores.
Heterocyclic Synthesis
Beyond dyes, the 2,3-diamine functionality (if the methyl group is ignored) or 2,5-diamine functionality allows for condensation with carbonyls to form:
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Imidazo[4,5-c]pyridines: Via cyclization with carboxylic acids/aldehydes.
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Pyrido-pyrazines: Via reaction with 1,2-dicarbonyls.
Part 4: Analytical & Safety Protocols
HPLC Method for Purity Analysis
To quantify the free base or sulfate salt, use the following validated conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 60% B over 15 min.
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Detection: UV at 245 nm and 280 nm.
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Retention Time: The diamine is polar and will elute early; ion-pairing agents (e.g., octanesulfonic acid) may be required for retention.
Toxicology & Safety Profile
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Acute Toxicity: Classified as Toxic (T) .[3] Harmful if swallowed or in contact with skin.[3]
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Sensitization: Strong skin sensitizer (Category 1). Induces T-cell mediated immune response (Type IV hypersensitivity).
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Mutagenicity: Like many nitro- and amino-pyridines, it shows mixed results in Ames tests depending on the strain (TA98/TA100) and metabolic activation (S9 fraction).
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Storage: Store at +2°C to +8°C under Argon. Protect from light.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734428, 4-Methylpyridine-2,5-diamine. Retrieved from [Link]
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Scientific Committee on Consumer Safety (SCCS). Opinion on reaction products of oxidative hair dye ingredients. (Relevant mechanistic analogs). European Commission.[5][6] Retrieved from [Link]
-
Loba Chemie (2016). Material Safety Data Sheet: 2-Amino-4-methylpyridine (Precursor Safety). Retrieved from [Link]
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Weix, D. J., et al. (2008). Oxidative Coupling of 4-Picoline Reagents.[7] Journal of Organic Chemistry.[7] (Contextual reactivity of the methyl-pyridine core). Retrieved from [Link]
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European Patent Office. Process for the preparation of 2,5-diamino-pyridine derivatives. EP0560406A1. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 5. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Opinion concerning 2,4-Diamino-5-methylphenoxyethanol HCL (Colipa n° A116) - adopted by the Scientific Committee on Cosmetic Products and Non-food Products intended for Consumers during the plenary of 23 June 1999 | Scientific Committees [ec.europa.eu]
- 7. 4,4 ‘,4 ”-Trimethy1-2,2 ‘:6 ‘,2 ”-terpyridine by Oxidative Coupling of 4-Pico line – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
